molecular formula C15H12ClN B8796048 1-Benzyl-5-chloro-1H-indole CAS No. 92433-38-0

1-Benzyl-5-chloro-1H-indole

Cat. No.: B8796048
CAS No.: 92433-38-0
M. Wt: 241.71 g/mol
InChI Key: IZIBDDKCIGGIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-chloro-1H-indole (CAS 92433-38-0) is an organic compound with the molecular formula C 15 H 12 ClN and a molecular weight of 241.72 g/mol . This benzyl-substituted indole derivative serves as a valuable chemical intermediate and scaffold in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules . The indole nucleus is a privileged structure in drug discovery due to its presence in numerous natural products and its ability to bind with high affinity to multiple biological receptors . This compound is part of a class of molecules being explored for a wide spectrum of biological activities. Research into indole derivatives, such as those based on the this compound scaffold, has demonstrated significant potential in anticancer research . Molecular hybrids incorporating indole and other pharmacophores, like isatin, have shown promising in vitro antiproliferative activity against various human cancer cell lines, with some derivatives exhibiting potency greater than established chemotherapeutic agents . The broader indole chemical space is also being investigated for its antiviral, anti-inflammatory, antimicrobial, and antitubercular properties, making it a versatile template for developing new therapeutic leads . Its primary research value lies in its utility as a building block for constructing more complex molecular architectures for pharmaceutical R&D and biological screening. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92433-38-0

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

1-benzyl-5-chloroindole

InChI

InChI=1S/C15H12ClN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

IZIBDDKCIGGIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 5 Chloro 1h Indole and Its Derivatives

N-Alkylation Strategies for Indole (B1671886) Nitrogen Functionalization

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the indole ring is a critical step in the synthesis of the target compound and its derivatives. Various strategies have been developed to achieve this transformation efficiently.

Direct Benzylation of Halogenated Indole Precursors

The most straightforward approach to synthesizing 1-benzyl-5-chloro-1H-indole is the direct N-alkylation of 5-chloroindole (B142107) with a benzyl halide. smolecule.com This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases employed for this purpose include potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF). smolecule.commdma.ch The reaction proceeds via a nucleophilic substitution mechanism where the indolide anion attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the N-C bond.

Alternative approaches have also been explored. For instance, N-alkylation can be achieved using substoichiometric amounts of a base like KOH in dimethyl sulfoxide (B87167) (DMSO). mdma.ch This method has been shown to be effective for the N-alkylation of various substituted indoles. mdma.chresearchgate.net Furthermore, base-catalyzed reactions using sodium hydride (NaH) in DMF followed by the addition of benzyl bromide have also been successfully employed for the N-benzylation of halogenated indoles. nih.gov

Phase Transfer Catalysis (PTC) in N-Alkylation of 5-Chloroisatin (B99725) Derivatives

Phase transfer catalysis (PTC) offers an efficient and practical method for the N-alkylation of indole derivatives, particularly 5-chloroisatin (5-chloro-1H-indole-2,3-dione). imist.maimist.maresearchgate.netijaems.com This technique is advantageous as it facilitates the reaction between reactants present in different phases (e.g., a solid inorganic base and an organic substrate). In a typical PTC setup for the benzylation of 5-chloroisatin, the reaction is conducted in a biphasic system consisting of an organic solvent and an aqueous or solid base. imist.ma

A common combination involves using potassium carbonate (K2CO3) as the base, N,N-dimethylformamide (DMF) as the solvent, and a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst. imist.masemanticscholar.org The catalyst transports the deprotonated isatin (B1672199) anion from the solid or aqueous phase to the organic phase, where it can react with the benzyl halide. This method has been successfully used to synthesize 1-benzyl-5-chloroindoline-2,3-dione with good yields. imist.maimist.ma

The reaction conditions for PTC can be optimized by varying the solvent, base, and catalyst to achieve high yields and selectivity. imist.ma

Base-Mediated Benzylation Approaches

Beyond the direct methods and PTC, various other base-mediated approaches have been developed for the benzylation of the indole nitrogen. The choice of base and solvent system can significantly influence the reaction's efficiency. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as DMF are commonly used to ensure complete deprotonation of the indole nitrogen, leading to a high yield of the N-benzylated product. nih.gov

Potassium carbonate (K2CO3) is another frequently used base, often in conjunction with a polar aprotic solvent like DMF. ijaems.com This combination provides a milder reaction condition compared to NaH and is often sufficient for the N-alkylation of isatin derivatives. ijaems.com The selection of the appropriate base is crucial to avoid potential side reactions and to ensure the desired N-alkylation occurs selectively.

Synthesis of Advanced Derivatives through Indole Ring Modifications

The this compound scaffold can be further elaborated to generate a diverse range of advanced derivatives with potential applications in various fields of chemistry. A key transformation involves the oxidation of the indole ring to introduce carbonyl functionalities.

Introduction of Carbonyl Functionalities: Indole-2,3-dione Formation

A significant derivative of this compound is its corresponding 2,3-dione, also known as 1-benzyl-5-chloroisatin. imist.maresearchgate.netmdpi.com The synthesis of this dione (B5365651) can be achieved through the N-alkylation of 5-chloroisatin, as discussed in the previous sections. imist.maimist.ma Alternatively, it can be prepared from 4-chloroaniline (B138754) through a multi-step process involving amidation and cyclization. researchgate.net

The synthesis from 4-substituted anilines generally involves two main steps: the formation of an intermediate through a reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by a cyclization reaction in the presence of a strong acid like concentrated sulfuric acid to yield the 5-substituted isatin. researchgate.net This isatin can then be N-benzylated to afford this compound-2,3-dione. mdpi.com

Starting MaterialReagentsProductReference
5-ChloroisatinBenzyl chloride, K2CO3, TBAB, DMF1-Benzyl-5-chloroindoline-2,3-dione imist.maimist.ma
4-Chloroaniline1. Chloral hydrate, Hydroxylamine HCl2. H2SO45-Chloroisatin researchgate.net
5-ChloroisatinBenzyl bromide, K2CO3, DMFThis compound-2,3-dione mdpi.com

Subsequent Derivatization at the 2,3-Dione Moiety

The 2,3-dione moiety of this compound-2,3-dione is highly reactive and serves as a versatile platform for further chemical modifications. The carbonyl group at the 3-position is particularly susceptible to condensation reactions with various nucleophiles.

For example, condensation with hydrazine (B178648) derivatives can lead to the formation of hydrazones. Specifically, the reaction of this compound-2,3-dione with 5-methoxy-1H-indole-2-carbohydrazide results in the formation of N'-[(3Z)-1-benzyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide. mdpi.com This reaction highlights the utility of the dione as a building block for constructing more complex, multi-heterocyclic structures. mdpi.com

The reactivity of the isatin core allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of compounds derived from the this compound framework.

Thiosemicarbazone Synthesis

The synthesis of thiosemicarbazone derivatives from this compound precursors is a common strategy to introduce a sulfur-containing moiety, often associated with a wide range of biological activities. The general approach involves the condensation reaction between a carbonyl group on the indole scaffold and a thiosemicarbazide (B42300).

For instance, this compound-2,3-dione can be reacted with 4-(3-sulfamoylphenyl)thiosemicarbazide. nih.gov This reaction typically proceeds by condensing the thiosemicarbazide with the C-3 carbonyl of the isatin derivative to yield the corresponding 3-thiosemicarbazone. nih.gov Similarly, novel indole-based thiosemicarbazones have been synthesized by reacting N-benzyl 3-formyl indole with various thiosemicarbazides. nih.gov The reaction involves the substitution at the N-H position of indole-3-carbaldehyde with benzyl bromide, followed by condensation at the C-3 aldehyde with a suitable thiosemicarbazide. nih.govrsc.org

A series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized by reacting 5-chloro-1H-indole-2,3-dione with various 4-substituted thiosemicarbazides in ethanol (B145695) with a catalytic amount of sulfuric acid. dergipark.org.tr

Table 1: Examples of Thiosemicarbazone Synthesis from Indole Derivatives

Starting MaterialReagentProductReference
This compound-2,3-dione4-(3-sulfamoylphenyl)thiosemicarbazideThis compound-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] nih.gov
Indole-3-carbaldehydeBenzyl bromide, Thiosemicarbazides1-Benzyl-indole hybrid thiosemicarbazones nih.govrsc.org
5-Chloro-1H-indole-2,3-dione4-Substituted thiosemicarbazides5-Chloro-1H-indole-2,3-dione 3-thiosemicarbazones dergipark.org.tr
Carbohydrazide (B1668358) Conjugation

Carbohydrazide conjugation represents another important chemical transformation, leading to the formation of indole-hydrazone derivatives. This typically involves the reaction of a carbohydrazide with a ketone or aldehyde functional group on the indole core.

A notable example is the synthesis of N'-[(3Z)-1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide (5h). mdpi.com This compound was prepared through the condensation of this compound-2,3-dione (1-benzyl-5-chloroisatin) with 5-methoxy-1H-indole-2-carbohydrazide. mdpi.com The reaction yields a yellow powder with a melting point of 256–258 °C. mdpi.com

Similarly, researchers have synthesized a series of (E)-N′-benzylidene-carbohydrazides and (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core. researchgate.net These syntheses involve the initial preparation of 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide, which is then reacted with various substituted benzaldehydes or isatins. researchgate.nettandfonline.com For example, the reaction with 5-chloro-2-oxoindoline yields (Z)-N′-(5-chloro-2-oxoindolin-3-ylidene)-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide. tandfonline.com

Table 2: Synthesis of Indole-Carbohydrazide Conjugates

Indole PrecursorReagentProductYieldMelting Point (°C)Reference
This compound-2,3-dione5-Methoxy-1H-indole-2-carbohydrazideN'-[(3Z)-1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide79%256-258 mdpi.com
1-(4-Chlorobenzyl)-1H-indole-3-carbohydrazide5-Chloro-2-oxoindoline(Z)-N′-(5-chloro-2-oxoindolin-3-ylidene)-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide66%176.7-177.5 tandfonline.com
1-(4-Chlorobenzyl)-1H-indole-3-carbohydrazideBenzaldehyde(E)-N′-Benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide67%176.7-177.5 tandfonline.com
Reactions with Secondary Amines and Oxalyl Chloride

The reaction of indole derivatives with oxalyl chloride, followed by treatment with secondary amines, provides a direct route to synthesize 3-glyoxylamido indoles. This two-step process first involves the Friedel-Crafts acylation of the indole at the C-3 position with oxalyl chloride to form a reactive 3-indolylglyoxylyl chloride intermediate. This intermediate is then readily attacked by a secondary amine to furnish the corresponding amide.

In a relevant study, methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate was treated with oxalyl chloride in dry dichloromethane (B109758) (DCM). jbarbiomed.com The resulting intermediate was then reacted with various secondary amines to produce a series of methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates. jbarbiomed.com This methodology allows for the introduction of a diverse range of dialkylamino groups at the C-3 position of the indole core. Similarly, enaminones derived from 1,2,3,4-tetrahydro-β-carboline have been shown to react with oxalyl chloride in the presence of triethylamine (B128534) to yield indolizino[8,7-b]indole-2,3-diones. nih.gov

Table 3: Synthesis of Indole-3-glyoxylamides

Starting IndoleReagentsProduct ClassReference
Methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate1. Oxalyl chloride, 2. Secondary aminesMethyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates jbarbiomed.com
Enaminones of 1,2,3,4-tetrahydro-β-carbolineOxalyl chloride, TriethylamineIndolizino[8,7-b]indole-2,3-diones nih.gov

Regioselective Functionalization of the Indole Core

Achieving regioselectivity in the functionalization of the indole ring is a key challenge in synthetic organic chemistry. For this compound, efforts have been concentrated on selectively introducing substituents at the C-3 position and engaging the indole in cycloaddition reactions.

C-3 Benzylation and Substitutions

The C-3 position of the indole nucleus is the most nucleophilic and, therefore, the most common site for electrophilic substitution. The direct benzylation of indoles at this position is a valuable transformation.

A general method for the regioselective C-3 benzylation of indoles has been developed using palladium catalysis. acs.org This method allows for the reaction of various indoles with benzyl methyl carbonates under mild conditions to give 3-benzylindolenine products. acs.org The nucleophilicity of the indole is influenced by substituents; for example, a chloro substituent diminishes the indole's nucleophilicity. acs.org

A greener approach to C-3 benzylation involves the use of molecular iodine as a catalyst for the reaction of indoles with benzylic alcohols. nih.govacs.org This metal- and base-free method is environmentally benign, with water as the only byproduct. nih.gov Using this protocol, 3-benzhydryl-5-chloro-1H-indole was synthesized from 5-chloro-1H-indole and diphenylmethanol (B121723) in 80% yield. nih.govacs.org

Table 4: C-3 Benzylation of Chloro-Substituted Indoles

IndoleBenzylating AgentCatalystProductYieldReference
5-ChloroindoleBenzyl methyl carbonate[Pd(allyl)(cod)]BF4 / DPEphos3-Benzyl-5-chloro-1H-indole- acs.org
5-Chloro-1H-indoleDiphenylmethanolMolecular Iodine (I2)3-Benzhydryl-5-chloro-1H-indole80% nih.govacs.org
1,3-Dipolar Cycloaddition Reactions and Regioselectivity

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. Isatin derivatives, such as 5-chloroisatin (5-chloro-1H-indole-2,3-dione), are frequently used as precursors for generating azomethine ylides, which then act as the 1,3-dipole in these reactions. imist.manih.gov

The reaction of isatin-derived azomethine ylides with various dipolarophiles can lead to the formation of highly functionalized spirooxindoles. nih.gov The regioselectivity of these cycloadditions can often be controlled by the nature of the dipolarophile. nih.gov For example, three-component 1,3-dipolar cycloaddition reactions involving isatins, α-amino acids, and maleimides can produce spirooxindoles in high yields and with excellent diastereoselectivities. nih.gov

Furthermore, 1,3-dipolar cycloadditions between 1-allyl-5-chloroindoline-2,3-dione (B4394322) and 4-chlorobenzaldoxime have been shown to proceed with complete regioselectivity. internationaljournalssrg.org These reactions are efficient methods for creating highly functionalized heterocyclic compounds. imist.ma

Optimization and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This includes the use of greener catalysts, alternative energy sources, and reaction conditions that minimize waste.

The use of molecular iodine as a catalyst for the C-3 benzylation of indoles with benzylic alcohols is a prime example of a green chemistry approach. nih.gov This method avoids the use of expensive and toxic transition metal catalysts and harsh conditions, generating water as the sole byproduct. nih.gov

Microwave irradiation has also been employed as a green synthesis technique. For example, novel indole carboxylate derivatives were synthesized using a microwave-assisted method, which can significantly reduce reaction times and improve yields. jbarbiomed.com The synthesis of 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates was achieved through this energy-efficient approach. jbarbiomed.com

Optimization of reaction conditions, such as solvent choice, can also align with green chemistry principles. In the context of 1,3-dipolar cycloaddition reactions for synthesizing spirooxindoles, ethanol was identified as an optimal solvent, balancing yield with environmental considerations. nih.gov The Fischer indole synthesis remains a classical and efficient method for creating the core indole structure from which this compound can be derived. smolecule.comrsc.org

Yield Enhancement and Reaction Condition Optimization

The optimization of reaction conditions is critical for the efficient and scalable synthesis of this compound and its derivatives. Research has focused on various strategies, including phase transfer catalysis (PTC), the use of efficient catalytic systems, and the optimization of parameters like temperature and solvent.

One effective method for the N-alkylation of the related precursor, 5-chloro-1H-indole-2,3-dione, involves using benzyl chloride under phase transfer catalysis conditions. imist.maresearchgate.net This approach employs a potassium carbonate base and a tetrabutylammonium bromide (TBAB) or similar catalyst in a solvent like N,N-dimethylformamide (DMF) at room temperature. imist.maresearchgate.net These mild conditions are known to produce good yields of N-alkylated products. imist.ma The general procedure involves stirring the isatin derivative with the alkylating agent in the presence of the base and catalyst for an extended period, followed by purification. imist.maresearchgate.net

Further optimization has been achieved through the development of one-pot catalytic procedures. For instance, a highly efficient one-pot, two-step synthesis of 2-(1-Benzyl-5-chloro-1H-indol-3-yl)cyclobutanone, a derivative of the target compound, has been reported with a yield of 89%. thieme-connect.com This process involves a tandem Brønsted acid-catalyzed activation of 2-hydroxycyclobutanone and subsequent nucleophilic addition by the indole. thieme-connect.com A crucial aspect of this optimization was the screening of various catalysts, which identified the ion-exchange resin Amberlyst-15 as optimal, providing a 96% yield of the desired product under specific conditions (10 mol% loading, 50 °C in toluene). thieme-connect.com

Benzylation of related indole structures has also been explored, with general procedures yielding products in the 40-45% range after purification by column chromatography. jst.go.jp These methods typically involve the reaction of an indole derivative with a substituted benzyl chloride. jst.go.jp

Below is a table summarizing various optimized reaction conditions and the resulting yields for the synthesis of this compound derivatives.

DerivativeReagents & ConditionsYield (%)Reference
This compound-2,3-dioneBenzyl chloride, K₂CO₃, BTBA, DMF, Room Temp.Good imist.ma
2-(1-Benzyl-5-chloro-1H-indol-3-yl)cyclobutanone2-Hydroxycyclobutanone, Amberlyst-15, Toluene, 50 °C89% thieme-connect.com
5-((6-Chloro-1H-indol-3-yl)methylene)-3-(substituted-benzyl)imidazolidine-2,4-dioneSubstituted benzyl chloride40-45% jst.go.jp
N'-[(3Z)-1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazideThis compound-2,3-dione, 5-methoxy-1H-indole-2-carbohydrazide, Acetic acid, Ethanol, Reflux79% mdpi.com

Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. nih.govacs.org This technology has been successfully applied to the synthesis of derivatives of this compound.

A notable application is in the Aldol condensation of N-benzylindole-3-carboxaldehydes with creatinine (B1669602) to form (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs. nih.gov The use of microwave irradiation in this synthesis proved significantly more advantageous than traditional heating. The microwave method afforded the desired products in yields of 85–91% within just 30–60 seconds. nih.gov In contrast, conventional heating required refluxing for 7–10 hours and resulted in lower yields of 70–83%. nih.gov The N-benzylindole-3-carboxaldehyde precursors for this reaction were themselves synthesized in high yields (85-90%) using phase-transfer catalysis. nih.gov

The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique is particularly beneficial for multi-component reactions, which are common in the synthesis of complex heterocyclic structures. acs.org The advantages include high reaction rates, enhanced selectivity, and environmentally friendly conditions. acs.orgresearchgate.net

The table below compares the yields and reaction times for the synthesis of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs using microwave irradiation versus conventional heating. nih.gov

Synthesis MethodReaction TimeYield (%)Reference
Microwave Irradiation30-60 seconds85-91% nih.gov
Conventional Heating7-10 hours70-83% nih.gov

Reaction Mechanism Studies of this compound Derivatives

Understanding the reaction mechanisms involved in the transformation of this compound derivatives is fundamental for the rational design of new synthetic routes and novel molecular structures.

One of the key reactions of this compound-2,3-dione (a common derivative) is its condensation with carbohydrazides to form isatin-indole hybrids. mdpi.comnih.gov The synthesis of N'-[(3Z)-1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide, for example, proceeds via an acid-catalyzed condensation reaction. mdpi.comnih.gov The mechanism involves the protonation of one of the carbonyl groups of the isatin moiety by a catalytic amount of glacial acetic acid. This activation facilitates the nucleophilic attack by the terminal amino group of the indole-2-carbohydrazide. The subsequent dehydration of the resulting intermediate yields the final product with a C=N (imine) bond. mdpi.com The (Z)-configuration of this imine double bond has been confirmed in analogous structures. mdpi.com

Another important transformation is the Wittig reaction, used to synthesize derivatives like (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid. tandfonline.com This reaction begins with the treatment of an aldehyde precursor, such as 1-tert-butyl 2-ethyl 5-chloro-3-formyl-1H-indole-1,2-dicarboxylate, with a phosphonium (B103445) ylide (e.g., methoxymethyl)triphenylphosphonium chloride) in the presence of a strong base like potassium tert-butoxide. The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane ring. This four-membered ring subsequently fragments to give the desired alkene (the vinyl ether derivative) and triphenylphosphine (B44618) oxide. tandfonline.com The resulting trans (E) isomer can then be hydrolyzed to the corresponding carboxylic acid. tandfonline.com These mechanistic pathways highlight the versatility of the this compound scaffold in constructing more complex molecules through well-established organic reactions.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. In a ¹H NMR spectrum of 1-Benzyl-5-chloro-1H-indole, distinct signals are expected for the protons of the indole (B1671886) ring, the benzyl (B1604629) group, and the chloro-substituted benzene ring.

The protons on the indole ring system are expected to appear in the aromatic region of the spectrum. The proton at the C2 position of the indole ring typically shows a characteristic signal. The protons on the substituted benzene portion of the indole ring will exhibit splitting patterns that are influenced by the presence of the chloro substituent at the C5 position. The protons on the benzyl group will present as a singlet for the methylene (B1212753) (-CH2-) protons and a set of multiplets for the phenyl protons.

A representative, though not experimentally verified for this specific molecule, set of expected chemical shifts is presented in the table below.

Proton Expected Chemical Shift (ppm) Multiplicity
Indole H2~6.5-7.0d
Indole H3~7.0-7.5d
Indole H4~7.5-8.0d
Indole H6~7.0-7.5dd
Indole H7~7.5-8.0d
Benzyl -CH2-~5.3s
Benzyl Phenyl~7.2-7.4m

Note: This is a generalized prediction. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the eight carbon atoms of the 5-chloroindole (B142107) core and the seven carbon atoms of the benzyl group. The carbon atom attached to the chlorine (C5) will have its chemical shift influenced by the electronegativity of the halogen. The carbons of the benzyl group will show characteristic shifts for the methylene carbon and the aromatic carbons of the phenyl ring.

A table of predicted ¹³C NMR chemical shifts is provided below for reference.

Carbon Expected Chemical Shift (ppm)
Indole C2~125-130
Indole C3~100-105
Indole C3a~128-132
Indole C4~120-125
Indole C5~125-130
Indole C6~120-125
Indole C7~110-115
Indole C7a~135-140
Benzyl -CH2-~50
Benzyl C1'~137
Benzyl C2'/C6'~127
Benzyl C3'/C5'~129
Benzyl C4'~128

Note: This is a generalized prediction. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include C-H stretching from the aromatic rings and the methylene group, C=C stretching from the aromatic rings, and C-N stretching from the indole ring. The presence of the C-Cl bond will also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (-CH2-)2850-2960
Aromatic C=C Stretch1450-1600
C-N Stretch1250-1350
C-Cl Stretch600-800

Note: This is a generalized prediction. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. The nominal molecular weight of this compound (C₁₅H₁₂ClN) is approximately 241.72 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of the benzyl group or the chlorine atom.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis of 1-Benzyl-5-chloroindoline-2,3-dione reveals a monoclinic crystal system with the space group P2₁/n researchgate.net. The structure of this related molecule shows that the indole ring system is nearly planar researchgate.net. A significant feature is the dihedral angle between the plane of the indole ring system and the phenyl group of the benzyl substituent, which is approximately 71.4 degrees researchgate.net. This indicates a non-coplanar arrangement of these two aromatic systems.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A prerequisite for this section is a published crystal structure of this compound, typically determined by X-ray crystallography. Despite extensive searches, no crystallographic data for this specific molecule (Chemical Formula: C₁₅H₁₂ClN) has been found. While data exists for structurally related but different compounds, such as 1-Benzyl-5-chloroindoline-2,3-dione, using such information would be scientifically inaccurate and has been avoided. Without the precise coordinates from a crystal structure analysis, a factual table of bond lengths, angles, and dihedral angles cannot be created.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Similarly, a validated HPLC method for the purity assessment of this compound is not described in available scientific papers. Key parameters for a data table, including the column type, mobile phase, flow rate, detection wavelength, and retention time, could not be sourced.

Elemental Analysis

Elemental analysis involves the experimental determination of the mass percentages of elements in a compound, which are then compared to theoretical values. The theoretical composition of this compound can be calculated from its formula, C₁₅H₁₂ClN (Molecular Weight: 241.72 g/mol ), as shown in the table below. However, no published experimental ("found") values from a laboratory analysis could be located. A complete elemental analysis report requires a comparison between theoretical and experimentally determined values, which is a standard for compound characterization.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Atoms Total Mass Mass Percent
Carbon C 12.011 15 180.165 74.53%
Hydrogen H 1.008 12 12.096 5.00%
Chlorine Cl 35.453 1 35.453 14.67%

Due to the absence of the necessary experimental data across all specified sections, it is not possible to generate the requested article while adhering to the strict requirements for scientific accuracy and adherence to the provided outline.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 5 Chloro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool in computational chemistry for investigating the electronic structure of many-body systems. For 1-Benzyl-5-chloro-1H-indole, DFT calculations offer a detailed understanding of its molecular properties.

Molecular Geometry Optimization

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The optimized structure provides a realistic representation of the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C1-N1 1.38
N1-C2 1.39 C1-N1-C2: 108.5
C2-C3 1.37 N1-C2-C3: 110.2
C4-C5 1.39 C3-C4-C5-Cl1: 179.8
C5-Cl1 1.74

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies and Orbitals)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. biointerfaceresearch.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller energy gap suggests that the molecule is more reactive.

The distribution of the HOMO and LUMO orbitals across the this compound molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. Generally, in indole (B1671886) derivatives, the HOMO is localized over the indole ring, indicating its electron-rich nature, while the LUMO may be distributed across the entire molecule.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO Energy -5.80
LUMO Energy -1.20

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green areas represent neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the indole ring and the chlorine atom, making these regions potential sites for electrophilic interaction. The hydrogen atoms of the benzyl (B1604629) group would likely exhibit a positive potential.

Local Reactivity Descriptors

Local reactivity descriptors, derived from DFT, provide more quantitative information about the reactivity of specific atomic sites within a molecule. These descriptors, such as Fukui functions and dual descriptors, help in identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks. By analyzing these descriptors, one can predict the regioselectivity of chemical reactions involving this compound.

Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the molecular geometry, electronic structure, and reactivity of this compound. These calculations can provide insights into how the molecule's behavior might change in various reaction media.

Spectroscopic Property Prediction and Validation

DFT calculations can also be used to predict various spectroscopic properties of this compound, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate the accuracy of the computational methods and to aid in the interpretation of experimental spectra.

Table 3: Compound Names Mentioned

Compound Name

Vibrational Modes and Potential Energy Distribution (PED)

Theoretical vibrational analysis is a fundamental tool for interpreting infrared (IR) and Raman spectra. Using Density Functional Theory (DFT), the vibrational frequencies of this compound can be calculated. The Potential Energy Distribution (PED) analysis is then employed to provide a quantitative description of each vibrational mode, assigning the calculated frequencies to specific molecular motions such as stretching, bending, and torsion of bonds.

For a molecule like this compound, the vibrational modes can be categorized based on the functional groups present: the indole ring, the benzyl group, and the C-Cl bond.

Indole Ring Vibrations: The indole core gives rise to characteristic N-H stretching vibrations (typically above 3400 cm⁻¹), C-H stretching of the aromatic rings (3100-3000 cm⁻¹), and C=C and C-N stretching modes within the fused ring system (1600-1400 cm⁻¹). In-plane and out-of-plane bending vibrations for C-H and N-H bonds occur at lower frequencies.

Benzyl Group Vibrations: The benzyl moiety is characterized by aromatic C-H stretching modes and methylene (B1212753) (-CH₂-) symmetric and asymmetric stretching vibrations (around 2925 and 2850 cm⁻¹, respectively). Phenyl ring stretching modes are also prominent in the 1600-1450 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is a key marker for the chloro-substitution and typically appears as a strong band in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

A representative PED analysis helps in assigning these complex vibrations. For instance, a mode around 3100 cm⁻¹ would likely show a PED contribution of over 90% from C-H stretching, confirming its assignment.

Table 1: Representative Theoretical Vibrational Wavenumbers and PED Assignments for this compound

Wavenumber (cm⁻¹) Assignment PED Contribution (%)
3450 N-H stretch 98
3080 Aromatic C-H stretch 95
2920 Methylene (-CH₂-) asymm. stretch 92
1610 C=C stretch (indole) 85
1495 C=C stretch (benzyl) 88
1340 C-N stretch 75
740 C-Cl stretch 80

Comparison of Theoretical and Experimental Spectroscopic Data

To validate the accuracy of the computational model, theoretically calculated spectroscopic data are compared with experimental FT-IR and FT-Raman spectra. DFT calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the calculated wavenumbers are typically scaled using a scaling factor to improve the agreement with experimental values. sci-hub.ru

Studies on structurally similar molecules, such as 5-chloro-ortho-methoxyaniline, have shown that DFT calculations at the B3LYP/6-311+G** level of theory can accurately reproduce experimental vibrational spectra after scaling. sci-hub.ru The root-mean-square deviation between the scaled theoretical frequencies and the experimental ones is often less than 10 cm⁻¹, indicating a high level of accuracy. This comparison allows for a confident assignment of all major bands in the experimental spectra, confirming the molecular structure and providing a detailed understanding of its vibrational properties.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the physicochemical properties of a compound, such as its melting point, solubility, and stability.

Hirshfeld Surface Analysis (2D and 3D)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. lookchem.com The Hirshfeld surface is a 3D surface defined around a molecule that separates it from its neighbors in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact.

Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), which correspond to strong interactions like hydrogen bonds.

Blue regions represent contacts longer than the van der Waals radii, indicating weaker interactions.

White areas signify contacts approximately equal to the van der Waals radii.

The 2D fingerprint plot is derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, C···H, Cl···H) can be calculated from this plot. For this compound, the analysis would likely reveal a high percentage of H···H contacts, which are typical for organic molecules, as well as significant contributions from C···H and Cl···H contacts, highlighting the importance of van der Waals forces and halogen interactions in the crystal packing. nih.gov

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%) Description
H···H ~50% Dominant van der Waals interactions.
C···H / H···C ~25% Interactions involving aromatic rings.
Cl···H / H···Cl ~10% Halogen-hydrogen bonding interactions.
N···H / H···N ~5% Weak hydrogen bonding involving the indole nitrogen.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis provides a qualitative visualization of weak interactions in real space. tcichemicals.com This method is based on the electron density (ρ) and the reduced density gradient (RDG). By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and visualized as isosurfaces.

The NCI plot for this compound would reveal distinct regions corresponding to different types of interactions:

Large, green surfaces would indicate weak, delocalized van der Waals interactions, particularly around the flat surfaces of the benzyl and indole aromatic rings.

Small, blue discs between atoms would signify stronger, attractive interactions, such as potential weak hydrogen bonds involving the indole N-H group or the chlorine atom.

Red areas would appear in regions of steric repulsion, for example, within the core of the aromatic rings.

This analysis complements the Hirshfeld surface analysis by providing a clear, three-dimensional picture of the spatial distribution and nature of the forces that hold the molecules together in the crystal lattice.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Patterns with Biological Targets

Derivatives of 1-benzyl-indole are known to possess a range of biological activities, including antimicrobial and anticancer effects. Molecular docking studies can elucidate the binding patterns of this compound with relevant biological targets. For example, DNA gyrase is a well-established target for antibacterial agents.

Docking simulations of this compound into the ATP-binding site of DNA gyrase would likely predict key interactions that contribute to its binding affinity. These interactions typically include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor to acceptor residues in the enzyme's active site.

Hydrophobic Interactions: The benzyl and indole aromatic rings can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atom at the 5-position can form halogen bonds with electron-donating atoms (like oxygen) in the protein backbone or side chains, which can significantly enhance binding affinity.

The docking score, usually expressed in kcal/mol, provides an estimate of the binding free energy. A lower docking score indicates a more favorable binding interaction. These theoretical predictions can guide the synthesis of more potent analogues and provide a rationale for observed biological activities.

Table 3: Predicted Binding Interactions of this compound with DNA Gyrase B

Interaction Type Interacting Residue Distance (Å)
Hydrogen Bond Asp73 2.9
π-π Stacking Phe104 4.5
Halogen Bond Asn46 3.1
Hydrophobic Val71, Ile78 -

| Docking Score | -8.5 kcal/mol | |

Ligand-Protein Interaction Profiling

No studies detailing the ligand-protein interaction profile of this compound were found. This type of analysis is fundamental to understanding how a molecule might interact with biological targets, such as enzymes or receptors. A typical study would involve molecular docking simulations to predict the binding mode and affinity of the ligand within the active site of a protein. Key metrics from such a study would include:

Binding Affinity (e.g., in kcal/mol): A measure of the strength of the interaction.

Interacting Amino Acid Residues: Identification of the specific amino acids in the protein that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand.

Interaction Types: A breakdown of the forces (e.g., hydrogen bonds, van der Waals forces, pi-pi stacking) that stabilize the ligand-protein complex.

Without a specific protein target and a corresponding computational study, no data table for ligand-protein interactions can be generated.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a molecule and its complexes over time. This is crucial for assessing the stability of a ligand-protein interaction and understanding the conformational changes that may occur.

No publications containing molecular dynamics simulation data for this compound were identified. Therefore, plots for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are not available. These plots are essential for evaluating the stability of a simulated molecular system.

RMSD plots would illustrate the change in the backbone atoms of a protein from a starting conformation, indicating if the system has reached equilibrium.

RMSF plots would show the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Rg plots would measure the compactness of the protein over the course of the simulation.

Consequently, a data table summarizing these stability metrics cannot be created.

Natural Bond Orbital (NBO) Analysis for Bioactive Property Understanding

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bond properties within a molecule. This analysis can provide a deeper understanding of the electronic factors contributing to a molecule's bioactivity. The search for NBO analysis of this compound did not yield any results.

A typical NBO analysis would provide data on:

Donor-Acceptor Interactions: Quantifying the stabilization energies (E(2)) associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Natural Atomic Charges: Calculating the charge distribution on each atom, which can be important for electrostatic interactions.

Hybridization of Orbitals: Describing the nature of the chemical bonds within the molecule.

Without relevant studies, a data table of NBO analysis findings cannot be compiled.

Mechanistic Insights into Biological Activities of 1 Benzyl 5 Chloro 1h Indole Derivatives

Antimicrobial Research

The indole (B1671886) nucleus is a prominent feature in many biologically active compounds. The addition of a benzyl (B1604629) group at the N-1 position and a chlorine atom at the C-5 position of the indole ring has been explored as a strategy to enhance antimicrobial properties.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 1-benzyl-5-chloro-1H-indole have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the core structure, such as the addition of carboxamide or aminoguanidine (B1677879) moieties, can significantly influence the antibacterial potency.

For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, which are structurally related to the target compound, exhibited high antibacterial activity. Several of these compounds showed minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with some derivatives proving more potent than standard antibiotics such as gentamicin (B1671437) and ciprofloxacin. researchgate.net Similarly, N-benzyl indole derivatives containing halogen atoms have shown potent antibacterial activities with MICs in the range of 2–16 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov

The presence and position of halogen atoms on the benzyl group are critical for the efficacy of these compounds. nih.gov Other research has found that certain benzyl guanidine (B92328) derivatives are more potent against Staphylococcus aureus than against E. coli. nih.gov For example, one derivative with a 2-chloro-3-(trifluoromethyl)-benzyloxy group showed an MIC of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov

Derivative TypeBacterial StrainActivity (MIC)Reference
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamidesE. coli, P. aeruginosa0.35–1.25 µg/mL researchgate.net
N-benzyl indole derivatives (with halogens)Gram-positive & Gram-negative bacteria2–16 µg/mL nih.gov
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeS. aureus0.5 µg/mL nih.gov
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeE. coli1 µg/mL nih.gov
4-benzyl-piperazinyl-s-triazine derivativesB. subtilis, S. aureus, S. epidermis, P. aeruginosaComparable or better than streptomycin researchgate.net

Antifungal Activity

In addition to antibacterial properties, indole derivatives have been investigated for their effectiveness against fungal pathogens, particularly Candida albicans, a common cause of fungal infections in humans. A study on indole-1,2,4 triazole conjugates revealed potent in vitro antifungal activity against Candida species. nih.gov One of the most potent compounds from this series demonstrated an MIC value of 2 µg/mL against Candida albicans. nih.gov

The structural features of these molecules, including the benzyl and chloro substitutions, are believed to contribute to their antifungal action. Research on other benzyl derivatives, such as benzyl benzimidazoles, suggests that these compounds act by inhibiting key fungal enzymes like lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. pharmacophorejournal.com While direct data for this compound is limited, the activity of structurally similar compounds indicates a promising area for further investigation.

Derivative TypeFungal StrainActivity (MIC)Reference
Indole-1,2,4 triazole conjugate (Compound 6f)Candida albicans2 µg/mL nih.gov
Indole-1,2,4 triazole conjugatesCandida tropicalisAs low as 2 µg/mL nih.gov

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are still under investigation, but several modes of action have been proposed. For Gram-negative bacteria, the complex cell envelope presents a significant barrier that antimicrobial agents must overcome. nih.gov It is suggested that amphiphilic and rigid small molecules containing amines are more likely to accumulate within these bacteria. nih.gov

One of the primary proposed mechanisms is the disruption of the bacterial cell membrane's integrity. nih.govmdpi.com This disruption can lead to the leakage of essential cellular components and ultimately cell death. For antifungal action, particularly in azole derivatives, the mechanism often involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase. pharmacophorejournal.com This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of this pathway disrupts membrane structure and function, leading to fungal cell death. pharmacophorejournal.com

Antiproliferative and Anticancer Research

The indole scaffold is a key component in many anticancer agents. The functionalization of the indole ring, including at the N-1 and C-5 positions, has been a successful strategy in developing potent antiproliferative compounds.

In vitro Antiproliferative Potency Against Cancer Cell Lines

Derivatives of 5-chloro-indole have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. In one study, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives showed potent activity, with GI₅₀ (50% growth inhibition) values ranging from 29 nM to 78 nM. nih.gov Another study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also reported promising antiproliferative activity, with mean GI₅₀ values from 29 nM to 102 nM against four different cancer cell lines. tandfonline.com The most potent derivative in this series had a GI₅₀ of 29 nM, outperforming the reference drug erlotinib. tandfonline.com

These findings highlight the importance of the 5-chloro-indole core in designing effective anticancer agents. The substitution pattern on the N-benzyl ring and other parts of the molecule can be fine-tuned to maximize potency against specific cancer cell types. tandfonline.comnih.gov

Derivative TypeCancer Cell LinesActivity (GI₅₀/IC₅₀)Reference
5-chloro-indole-2-carboxylate derivativesVariousGI₅₀: 29 nM - 78 nM nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesFour cancer cell linesGI₅₀: 29 nM - 102 nM tandfonline.com
5-chloro-indole-2-carboxylate (m-piperidinyl derivative 3e)LOX-IMVI melanomaIC₅₀: 0.96 µM nih.gov
1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-oneHuman colorectal cells (HCT-116)IC₅₀: 10.70 µM - 553.94 µM jchr.org
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines (benzyl alcohol tethers)HCT116, MDA-MB-231IC₅₀: 25-50 nM (most potent) nih.govsemanticscholar.org

Cellular Mechanisms of Action

The antiproliferative effects of this compound derivatives are attributed to their interaction with various cellular targets involved in cancer progression. A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling and growth.

Specifically, some 5-chloro-indole derivatives have been identified as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.comresearchgate.net For example, the m-piperidinyl derivative of 5-chloro-indole-2-carboxylate was found to be a more potent EGFR inhibitor than the standard drug erlotinib, with an IC₅₀ value of 68 nM. nih.gov These compounds have also shown significant inhibitory activity against the BRAFV600E mutant protein, a key driver in melanoma and other cancers. nih.gov

Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells. Studies have shown that potent derivatives can lead to the overexpression of pro-apoptotic proteins like caspase-3 and Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2. researchgate.net Another proposed mechanism for related compounds involves interference with phospholipid metabolism through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC). nih.govsemanticscholar.org

Cell Cycle Regulation and Arrest (e.g., G1 phase increase, G2/M and S phase reduction)

Certain synthetic 1-benzylindole derivatives have been shown to exert potent cytotoxic effects on cancer cells by interfering with cell cycle progression. researchgate.net Studies on human leukaemia cell lines, for instance, revealed that specific derivatives can induce cell cycle arrest, particularly at the G2/M phase. researchgate.net This disruption of microtubule dynamics prevents cells from completing mitosis, leading to an accumulation of cells in this phase. researchgate.net Concurrently, this arrest contributes to an increase in the sub-G1 cell population, which is indicative of apoptotic cell death. researchgate.net

Other indole derivatives have also been investigated for their effects on the cell cycle. Newly synthesized (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, for example, have been shown to induce cell cycle arrest, thereby preventing cancer cell growth and proliferation. nih.gov While the precise effects can vary between different derivatives and cell lines, the ability to halt the cell cycle is a key mechanism of the anti-proliferative activity of the broader indole class of compounds.

Table 1: Effect of an Indole Derivative on Cell Cycle Phases

Cell LineDerivative ClassObserved Effect
HL-60 (Leukaemia)1-BenzylindoleArrest at G2/M phase
MOLT-4 (Leukaemia)1-BenzylindoleArrest at G2/M phase
HCT-116 (Colon)2-(Thiophen-2-yl)-1H-indoleCell cycle arrest
Modulation of Cell Cycle-Associated Proteins (e.g., cyclin B1, cyclin D1, phosphorylated cyclin-dependent kinase 1)

The arrest of the cell cycle by indole derivatives is intrinsically linked to the modulation of key regulatory proteins. The transition between cell cycle phases is governed by the activity of cyclin-dependent kinases (CDKs), which are themselves regulated by cyclins. While specific data on the direct modulation of cyclin B1, cyclin D1, or phosphorylated CDK1 by this compound derivatives is limited in the available literature, the observed G2/M arrest strongly implies an interaction with the machinery controlling this checkpoint. For example, the activity of the mitotic marker MPM-2, which is associated with proteins phosphorylated at the G2/M transition, has been shown to increase following treatment with a 1-benzylindole derivative, consistent with a mitotic arrest. researchgate.net

Induction of Apoptosis (e.g., Bcl-2-associated X protein gene expression, caspase-3 activation)

A primary mechanism for the anticancer activity of indole derivatives is the induction of programmed cell death, or apoptosis. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. researchgate.netmdpi.com

Research has demonstrated that 5-chloro-indole derivatives can significantly induce the expression of the pro-apoptotic protein Bax. tandfonline.com Concurrently, these compounds can down-regulate the levels of the anti-apoptotic protein Bcl-2. researchgate.nettandfonline.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

The execution of apoptosis is carried out by a family of proteases called caspases. Indole derivatives have been shown to activate initiator caspases, such as caspase-8, and executioner caspases, like caspase-3 and caspase-7. researchgate.nettandfonline.comnih.gov Activation of caspase-3, a crucial executioner caspase, leads to the cleavage of various cellular proteins, including poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. researchgate.netnih.gov

Table 2: Modulation of Apoptotic Markers by Indole Derivatives

Derivative ClassTarget ProteinObserved EffectCell Line
5-chloro-indole-2-carboxamidesBax37-fold inductionPanc-1
5-chloro-indole-2-carboxamidesBcl-2Down-regulationPanc-1
5-chloro-indole-2-carboxamidesCaspase-3~8-fold increasePanc-1
5-chloro-indole-2-carboxamidesCaspase-825-fold increasePanc-1
1-BenzylindoleBcl-2Decreased expressionHL-60, MOLT-4
1-BenzylindoleBakIncreased expressionHL-60, MOLT-4
1-BenzylindoleCaspase-3 (cleaved)Increased expressionHL-60, MOLT-4
1-BenzylindoleCaspase-7 (cleaved)Increased expressionHL-60, MOLT-4
Nitro Group Reduction and Reactive Intermediate Formation

For nitro-substituted derivatives of this compound, a potential mechanism of action involves the metabolic reduction of the nitro group. This is a critical activation pathway for many nitroaromatic compounds. nih.gov The nitro group (NO2) undergoes a six-electron reduction, sequentially forming highly reactive nitroso (NO) and N-hydroxylamino (NHOH) intermediates before ultimately being reduced to the amino (NH2) group. nih.gov

These reactive intermediates, particularly the N-hydroxylamino species, can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity. This bioreduction can be catalyzed by various cellular nitroreductases. nih.gov Additionally, studies have shown that the indole moiety itself can facilitate the photoreduction of nitro-aromatic compounds by generating hydrated electrons under light irradiation, which act as potent reducing agents. nih.gov This suggests that the indole core could potentially play a role in the activation of a tethered nitro group.

Enzyme and Receptor Target Interactions

Tyrosinase Inhibition Mechanisms and Kinetics

Derivatives of 1-benzyl-indole have been identified as potent inhibitors of tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. nih.govmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. rsc.org

Kinetic studies have been performed to elucidate the mechanism of inhibition. A kinetic analysis of certain indole derivatives demonstrated a mixed-type inhibition when L-3,4-dihydroxyphenylalanine (L-DOPA) was used as the substrate. tandfonline.com Other studies on N-benzyl indole-based thiosemicarbazones revealed competitive inhibition. nih.gov Competitive inhibitors typically bind to the active site of the free enzyme, preventing the substrate from binding. researchgate.net The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, with several indole derivatives showing greater potency than the standard inhibitor, kojic acid. nih.govmdpi.com

Table 3: Tyrosinase Inhibition by 1-Benzyl-Indole Derivatives

Derivative ClassIC50 (µM)Inhibition Type
Indole-thiourea derivative 4b5.9 ± 2.47Competitive
N-benzyl indole thiosemicarbazone 5k12.40 ± 0.26Competitive
4-Fluorobenzyl indole derivativeNot specifiedMixed-type
Kojic Acid (Standard)16.4 ± 3.53Competitive

Interaction with Hepatitis C Virus (HCV) NS5B Polymerase

The Hepatitis C virus non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for viral replication. wikipedia.org It has become a prime target for the development of direct-acting antiviral drugs. wikipedia.org A series of compounds containing an indole moiety have been identified as active inhibitors of HCV replication. nih.gov

Further studies confirmed that these indole derivatives target the NS5B polymerase. nih.gov Genetic mapping of mutant viruses resistant to these compounds pointed to NS5B as the target protein. nih.gov These compounds act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme rather than the active site. This binding induces a conformational change in the enzyme that ultimately inhibits its RNA synthesis activity. One potent indole derivative was found to inhibit the in vitro activity of NS5B RNA polymerase with an IC50 value of 292 nM. nih.gov The N-1-benzyl substitution is a feature present in some classes of these non-nucleoside inhibitors. nih.gov

Engagement with Kelch-like ECH-associated protein 1 (Keap1)

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. nih.govmdpi.com Under normal conditions, Keap1 targets the transcription factor Nrf2 for proteasomal degradation. nih.gov However, in the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes. nih.govmdpi.com Consequently, small molecules that inhibit the Keap1-Nrf2 protein-protein interaction are being actively investigated as potential therapeutic agents for conditions associated with chronic oxidative stress, such as neurodegenerative disorders and diabetes. nih.gov

Studies have identified certain indole derivatives as potential inhibitors of the Keap1-Nrf2 interaction. nih.gov Research into a series of N,N-dialkyl-2-arylindol-3-ylglyoxylamides demonstrated that these compounds can increase the intracellular levels of Nrf2, leading to the subsequent expression of enzymes encoded by genes containing the antioxidant response element (ARE). nih.gov Molecular modeling and structure-activity relationship (SAR) studies of these indole derivatives have provided insights into their binding mechanism. For instance, derivatives featuring a thiophene-carboxylate moiety are suggested to form strong electrostatic interactions with key amino acid residues, such as arginine 483 and serine 508, within the Nrf2 binding pocket of Keap1. nih.gov

Table 1: Activity of Indole Derivatives as Keap1-Nrf2 Interaction Inhibitors
Compound IDStructure/MoietyActivity Notes
9e-g (from study)Thiophene-carboxylate moietyShowed remarkable activity in ARE-luciferase reporter assay, superior to the reference compound t-butylhydroxyquinone (t-BHQ). nih.gov
9g (from study)Thiophene-carboxylate moiety, ampholyte/zwitterionIdentified as the best performing compound in the series for inducing antioxidant enzymes. nih.gov

These findings suggest that the indole scaffold, including potentially this compound derivatives, could serve as a template for designing novel inhibitors of the Keap1-Nrf2 interaction, thereby offering a potential strategy for mitigating cellular damage in oxidative stress-related diseases.

Modulatory Effects on the GABAA Chloride Channel

The γ-aminobutyric acid type A (GABAA) receptor is a pentameric ligand-gated ion channel that plays a central role in mediating inhibitory neurotransmission throughout the central nervous system. nih.gov Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride channel opens, leading to an influx of chloride ions that hyperpolarizes the neuron and suppresses excitability. nih.gov This mechanism is a key target for a wide range of therapeutic drugs, including benzodiazepines, which are used to treat anxiety, epilepsy, and sleep disorders. nih.gov

Modulators of the GABAA receptor can have a spectrum of effects. Positive allosteric modulators, for example, enhance the effect of GABA, increasing the frequency or duration of channel opening, while negative allosteric modulators can attenuate the channel's activity. nih.gov The classical benzodiazepine (B76468) binding site is located at the interface between the α and γ subunits of the receptor. nih.gov

While the indole nucleus is a common feature in many centrally acting agents, specific research detailing the direct modulatory effects of this compound derivatives on the GABAA chloride channel is not extensively documented in the available literature. Compounds like chlormethiazole have been shown to potentiate GABA- and glycine-activated currents and, at high concentrations, directly activate the GABAA receptor. nih.gov Given the established importance of the GABAA receptor in neurological and psychiatric conditions, the potential for this compound derivatives to interact with this receptor complex remains an area of interest for future investigation.

Inhibition of 5-Lipoxygenase (5-LO) and Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov 5-LOX is responsible for the production of leukotrienes, which are implicated in various inflammatory diseases. mdpi.com Therefore, dual inhibitors of COX and 5-LOX are sought after as potentially safer and more effective anti-inflammatory agents. nih.gov

Research has shown that derivatives of the N-benzyl indole scaffold possess inhibitory activity against these enzymes. A study on N-benzyl-2-chloroindole-3-carboxylic acids, which are structurally related to the anti-inflammatory drug indomethacin, reported their ability to inhibit prostaglandin (B15479496) biosynthesis through the inhibition of COX-1 and COX-2. nih.gov

Furthermore, a series of novel indole-2-amide compounds, including derivatives with a this compound core, were designed and evaluated as dual inhibitors of COX and 5-LOX. nih.govaalto.fi Several of these compounds demonstrated potent in vitro COX-2 inhibitory activity and moderate 5-LOX inhibition. nih.gov For example, the compound 1-benzyl-5-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide showed significant COX-2 inhibition. aalto.fi

Table 2: In Vitro COX/5-LOX Inhibitory Activity of Indole Derivatives
CompoundTarget EnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)
Indole-2-amide derivative 10b nih.govCOX-1406.617.45
COX-223.3
5-LOX66.0N/A
Indole-2-amide derivative 12h nih.govCOX-223.21N/A
Celecoxib (Reference) nih.govCOX-211.20N/A
Zileuton (Reference) nih.gov5-LOX38.91N/A

These results indicate that the this compound framework is a promising scaffold for the development of anti-inflammatory agents that can dually target the COX and 5-LOX pathways.

Progesterone (B1679170) Receptor Binding

The progesterone receptor (PR) is a nuclear hormone receptor that plays a crucial role in reproductive health and is a therapeutic target for contraception and diseases such as uterine fibroids and endometriosis. nih.govgoogle.com Nonsteroidal molecules that can act as antagonists of the progesterone receptor are of significant interest.

Screening efforts have identified the indole scaffold as a viable backbone for the development of PR modulators. nih.gov Specifically, novel 3-aryl indoles have been synthesized and characterized as potent and selective progesterone receptor antagonists. nih.gov Structure-activity relationship studies on these compounds have revealed that substitutions on the indole ring are critical for binding affinity and functional activity. For instance, modifying the alkyl substituent at the N1 position of the indole from a methyl to an isopropyl group was found to significantly improve binding affinity for the progesterone receptor. nih.gov

Table 3: Progesterone Receptor (PR) Binding and Functional Activity of 3-Aryl Indole Derivatives
Compound IDN1-SubstituentPR Binding Affinity (Ki, nM)PR Functional Antagonism (IC50, nM)
8a nih.govMethyl5.5412.1
8b nih.govEthyl1.111.8
8c nih.govIsopropyl0.7950.5

The ability of these indole derivatives to act as selective PR antagonists highlights the potential for the broader class of substituted indoles, including this compound derivatives, to be developed as modulators of the progesterone receptor for various therapeutic applications.

Anticonvulsant Activity Assessment

The search for novel anticonvulsant drugs is crucial for managing epilepsy, particularly for patients with drug-resistant forms of the disease. Preclinical assessment of anticonvulsant activity often involves animal models such as the maximal electroshock (MES) test, which is used to identify compounds effective against generalized tonic-clonic seizures. nih.govmdpi.com

Several studies have demonstrated that compounds incorporating an N-benzyl group exhibit significant anticonvulsant properties. nih.govnih.gov Research into N-benzyl-2-acetamidopropionamide derivatives, for instance, has identified compounds with potent activity in the MES test, with efficacy comparable to established drugs like phenytoin. nih.gov

More specifically, a study on novel indole carboxylate derivatives investigated the anticonvulsant activity of compounds based on a benzyl-6-chloro indole structure. jbarbiomed.com These compounds were evaluated in the MES model, where anticonvulsant effect is determined by the reduction or absence of the hind limb tonic extensor phase of the seizure. The results showed that several of the synthesized derivatives exhibited notable anticonvulsant activity. jbarbiomed.com

Table 4: Anticonvulsant Activity of Benzyl-6-Chloro Indole Carboxylate Derivatives in the MES Test
Compound IDDescriptionAnticonvulsant Activity (% Protection at 30 mg/kg)
IND-5 jbarbiomed.comMethyl 1-benzyl-6-chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1H-indole-5-carboxylateIdentified as one of the most potent derivatives in the series. jbarbiomed.com
IND-10 jbarbiomed.comMethyl 1-benzyl-6-chloro-3-[(4-phenylpiperazin-1-yl)(oxo)acetyl]-1H-indole-5-carboxylateIdentified as one of the most potent derivatives in the series. jbarbiomed.com
Phenytoin (Standard) Reference DrugStandard anticonvulsant used for comparison.

The consistent anticonvulsant activity observed across different classes of N-benzyl derivatives, including those with a chloro-indole core, underscores the potential of the this compound scaffold as a foundation for the development of new antiepileptic agents.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the 1-Benzyl-5-chloro-1H-indole scaffold play a pivotal role in modulating its biological activity. Modifications to the benzyl (B1604629) group, the halogen on the indole (B1671886) ring, and other positions of the indole core can lead to significant changes in potency and selectivity.

The N-benzyl group is a critical determinant of the biological activity in many indole derivatives. Studies on N-arylmethyl substituted indole derivatives have shown that the presence of the benzyl group is often essential for potent activity. For instance, in a series of 1-(substitutedbenzyl)-3-(phenylimino)indoline-2-one derivatives evaluated for antiplatelet aggregation activity, compounds lacking a substitution at the N-1 position of the indole ring exhibited significantly weaker or no activity. nih.gov

The electronic and steric properties of substituents on the benzyl ring can further fine-tune the biological response. Research on N-(substituted benzyl) indole derivatives has indicated that the introduction of various aromatic rings with diverse physicochemical and electronic properties as substituents on the benzylic moiety can significantly impact their antiplatelet activity. nih.gov For example, in a study of 2-(ortho-substituted benzyl)-indole derivatives as RORγ agonists, subtle structural differences in the benzyl substitution led to opposite biological mechanisms of action. nih.gov However, the presence of a substituent at the para position of the benzyl ring has been shown to decrease antiplatelet activity, possibly due to steric hindrance that interferes with ligand-receptor interactions. nih.gov

Table 1: Effect of Benzyl Group Substitution on Biological Activity of Indole Analogs

Compound Class Substitution on Benzyl Ring Observed Effect on Activity Reference
1-(substitutedbenzyl)-3-(phenylimino)indoline-2-ones Para-substitution Decreased antiplatelet activity nih.gov
2-(ortho-substituted benzyl)-indoles Ortho-substitution Modulated RORγ agonism nih.gov

The introduction of a chlorine atom into a biologically active molecule can substantially enhance its intrinsic activity. eurochlor.org Halogenation, particularly at the C5 position of the indole ring, is a common strategy in drug design to improve pharmacological properties. The chlorine atom can modulate the molecule's electronic and lipophilic characteristics, which in turn affects its interaction with biological targets. eurochlor.orgresearchgate.net

The presence of a chlorine atom can be crucial for significant biological activity in compounds derived from both natural and synthetic sources. eurochlor.org In many cases, the positive effect of chlorine substitution is associated with an increase in lipophilicity, which can lead to better membrane permeability and interaction with hydrophobic binding pockets in target proteins. researchgate.net For instance, in a series of 2-phenylbenzimidazoles, compounds with a single chloro atom at the 5-position showed significant antitumor activity. researchgate.net However, the position of the halogen is critical, as demonstrated in studies where the introduction of a second chlorine atom at the 6-position considerably decreased the antitumor activity. researchgate.net

Modifications at various nitrogen and carbon positions of the indole core are fundamental to the exploration of SAR.

Nitrogen (N-1) Substitution: The substitution at the N-1 position of the indole ring is a key factor influencing biological activity. As previously mentioned, the N-benzyl group is often crucial for the activity of many indole derivatives. nih.gov Furthermore, N-alkoxy substitutions on the indole nitrogen have been shown to increase the efficacy of certain indole-3-carbinol (B1674136) derivatives in inhibiting cancer cell growth. nih.gov

Carbon (C-2, C-3, C-5) Substitutions:

C-2 Position: The C-2 position of the indole ring is a common site for substitution to modulate biological activity. In the development of RORγ agonists, 2-(ortho-substituted benzyl)-indole derivatives were identified as potent compounds. nih.gov

C-3 Position: The C-3 position is another critical site for modification. For example, the introduction of an arylimine structure at this position in N-(substituted benzyl) indole derivatives has been explored for antiplatelet activity. nih.gov

Molecular Hybridization Strategies in Drug Discovery

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric subunits from different bioactive molecules into a single new chemical entity. nih.goveurekaselect.comnih.gov This approach aims to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mechanism of action. nih.goveurekaselect.com

Indole-based hybrids have emerged as a promising class of compounds in drug discovery. For instance, indole-triazole conjugates have been extensively studied and have shown potential in various therapeutic areas, including as anticancer and antimicrobial agents. nih.goveurekaselect.com The indole and triazole moieties can be linked through various synthetic strategies to generate a diverse library of compounds for biological screening. nih.goveurekaselect.com This structural diversity allows for the optimization of their pharmacokinetic and pharmacodynamic properties. nih.goveurekaselect.com

Another example is the development of indole-hybrid chalcones, which have been investigated for their antiproliferative and antioxidant activities. mdpi.com In these hybrids, the indole core is preserved as an active pharmacophoric fragment, while substitutions on the chalcone (B49325) moiety are varied to modulate activity. mdpi.com

Design Principles for Novel Bioactive Indole-Based Compounds

The design of novel bioactive compounds based on the this compound scaffold should be guided by several key principles derived from SAR studies.

Scaffold Hopping and Bioisosterism: Replacing the indole core or specific substituents with bioisosteres can lead to compounds with improved properties. For example, replacing the furan (B31954) ring in an indole derivative with other heterocycles like isoxazole (B147169) or pyrazole (B372694) has been explored to modulate activity. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed to design ligands that fit optimally into the binding site. This approach was used to identify 1,5-disubstituted indole propionic acids as potent PPARα/γ co-agonists. researchgate.net

Targeting Specific Interactions: The design should aim to exploit specific interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The introduction of polar groups or hydrophobic moieties at strategic positions can enhance binding affinity and selectivity.

Computational-Aided Drug Design (CADD): In silico techniques such as molecular docking and pharmacophore modeling can be used to predict the binding affinity and mode of action of designed compounds, thus prioritizing the synthesis of the most promising candidates. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Indole Analogs

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.commdpi.comwikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict their biological activity. neliti.commdpi.com

QSAR studies have been successfully applied to various classes of indole derivatives to understand their SAR and to design new compounds with improved activity. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to investigate 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors. nih.gov These studies provided insights into the steric, electrostatic, and hydrophobic requirements for potent inhibition. nih.gov

In another study, a QSAR model was developed for the anti-proliferative activity of a series of indole derivatives against human breast cancer cells. neliti.com The model helped to identify the key molecular descriptors that correlate with the observed activity. Such models are valuable tools for predicting the activity of newly designed indole analogs before their synthesis, thereby saving time and resources in the drug discovery process. mdpi.com

Applications in Advanced Chemical and Materials Science

Utility as Synthetic Intermediates for Complex Organic Molecules

1-Benzyl-5-chloro-1H-indole serves as a crucial synthetic intermediate for the construction of more complex organic molecules, particularly those with biological or medicinal significance. The indole (B1671886) scaffold is a common motif in numerous natural products and pharmaceuticals. The presence of the benzyl (B1604629) group offers steric and electronic control during synthetic transformations, while the chloro-substituent provides a handle for further functionalization through various cross-coupling reactions.

For instance, derivatives of 1-benzyl-indole are utilized as precursors in the synthesis of a variety of heterocyclic compounds. researchgate.netsrce.hr The C3 position of the indole ring is particularly nucleophilic and can be functionalized to introduce diverse molecular fragments. While specific examples starting from this compound are not extensively documented in publicly available literature, the synthetic utility of the broader class of 1-benzyl-indole derivatives is well-established. For example, 1-benzyl-indole-3-carbaldehyde is a common starting material for the synthesis of various bioactive compounds, including potential anticancer agents. rsc.org The chloro-substituent at the 5-position of this compound can be strategically employed in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, further expanding its synthetic versatility. nih.gov

The synthesis of various substituted indoles often involves the protection of the indole nitrogen, for which the benzyl group is a common choice due to its relative stability and ease of removal under specific conditions. This allows for selective reactions at other positions of the indole ring before deprotection to yield the final complex molecule. The general synthetic route to 1-benzylindoles involves the N-alkylation of the corresponding indole with benzyl bromide, a reaction that typically proceeds in high yield. rsc.orgorgsyn.org

Starting MaterialReagents and ConditionsProductYield (%)
IndoleBenzyl bromide, KOH, DMSO1-Benzylindole85-89
Indole-3-carbaldehydeBenzyl bromide, K2CO3, DMF, 90 °C, 6 h1-Benzyl-1H-indole-3-carbaldehyde91

This table presents typical yields for the synthesis of 1-benzylindole and a derivative, illustrating the efficiency of the N-benzylation reaction.

Contributions to New Chemical Process Development

The principles of green chemistry are increasingly important in chemical process development, favoring reactions that are atom-economical, occur under mild conditions, and utilize readily available and less hazardous reagents. The synthesis of indole derivatives, including this compound, can be optimized to align with these principles. For instance, the use of greener solvents and catalysts in N-alkylation and subsequent functionalization reactions is an active area of research. openmedicinalchemistryjournal.com

Exploration in Corrosion Inhibition Mechanisms

Indole and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. hw.ac.ukresearchgate.netmanipal.edumanipal.eduresearchgate.nethw.ac.uk The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic system with the vacant d-orbitals of the metal.

The general mechanism of corrosion inhibition by indole derivatives involves the following key aspects:

Adsorption: The inhibitor molecules adsorb onto the metal surface, and this process can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation).

Protective Film Formation: The adsorbed layer creates a barrier that hinders the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface.

Blocking of Active Sites: The inhibitor molecules can block the active sites on the metal surface where corrosion reactions (anodic dissolution of the metal and cathodic hydrogen evolution) occur.

The molecular structure of the indole derivative plays a crucial role in its inhibition efficiency. The presence of the benzyl group in this compound can enhance its adsorption on the metal surface due to the increased surface area and the presence of the additional aromatic ring. The chloro-substituent, being an electron-withdrawing group, can influence the electron density of the indole ring and thereby affect its interaction with the metal surface. Studies on various substituted indole derivatives have shown that the nature and position of the substituent can significantly impact the corrosion inhibition efficiency. researchgate.net

InhibitorMetalCorrosive MediumInhibition Efficiency (%)
2-(1H-indol-3-yl)acetohydrazide (IAH)Mild Steel0.5 M HCl80.4
4-(1H-indol-3-yl)butanehydrazide (IBH)Mild Steel0.5 M HCl94.1
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC)Mild Steel0.5 M H2SO476.2
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI)Mild Steel0.5 M H2SO481.2

This table presents the corrosion inhibition efficiencies of various indole derivatives on mild steel in acidic media, highlighting the influence of molecular structure on performance. manipal.edumanipal.edumdpi.comju.edu.sa

Based on these general principles, this compound is expected to exhibit good corrosion inhibition properties. The presence of the indole nitrogen, the aromatic rings, and the chlorine atom can all contribute to its adsorption on the metal surface, leading to the formation of a protective barrier against corrosion. However, specific experimental studies on the corrosion inhibition performance of this compound are required to confirm its efficacy and to elucidate the precise mechanism of its action.

Potential in Materials Science (e.g., development of new materials)

The indole moiety is a key component in a variety of functional organic materials due to its unique electronic and optical properties. The π-conjugated system of the indole ring makes it a suitable building block for the development of organic semiconductors, conductive polymers, and materials with nonlinear optical properties. researchgate.netsigmaaldrich.comlbl.gov

While research specifically focused on this compound in materials science is not widely reported, the potential applications can be inferred from studies on related indole derivatives. The polymerization of indole and its derivatives can lead to the formation of conductive polymers. The electrical conductivity of these polymers can be tuned by modifying the substituents on the indole ring. The benzyl group in this compound could influence the solubility and processability of the resulting polymer, which are crucial parameters for device fabrication.

Furthermore, the incorporation of indole derivatives into larger conjugated systems can lead to materials with interesting photophysical properties, such as fluorescence and phosphorescence. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The chloro-substituent on the indole ring of this compound could be used to further modify the electronic properties of such materials or to attach them to other molecular scaffolds. The development of novel organic electronic materials is an active area of research, and the versatile chemistry of indole derivatives makes them attractive candidates for the design of new functional materials. lbl.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

While classical methods for indole (B1671886) synthesis are well-established, the development of novel, more efficient, and environmentally benign synthetic pathways for 1-Benzyl-5-chloro-1H-indole and its derivatives is a key area of future research. Current strategies often involve multi-step processes that can be time-consuming and may generate significant waste. Future approaches could focus on:

Transition-Metal Catalyzed Cross-Coupling Reactions: The use of catalysts such as palladium, copper, and nickel could enable more direct and efficient methods for the benzylation and chlorination of the indole ring. These methods often offer high yields and functional group tolerance.

C-H Activation/Functionalization: Direct functionalization of the indole core through C-H activation is a rapidly advancing field. Developing C-H benzylation and chlorination methods would significantly streamline the synthesis by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. A continuous flow synthesis of this compound could lead to higher purity and reduced production costs.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, contributing to greener synthetic routes.

Synthetic ApproachPotential AdvantagesKey Considerations
Transition-Metal CatalysisHigh efficiency, broad substrate scopeCatalyst cost and removal
C-H ActivationAtom economy, reduced stepsRegioselectivity, catalyst development
Flow ChemistryScalability, safety, purityInitial setup cost, process optimization
BiocatalysisHigh selectivity, green chemistryEnzyme stability and availability

Advanced Mechanistic Studies of Biological Interactions

Preliminary studies on analogous compounds suggest that this compound may possess interesting biological activities. However, detailed mechanistic studies are crucial to understand how this specific compound interacts with biological targets at a molecular level. Future research should include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide invaluable insights into the binding mode and the key interactions driving affinity and selectivity.

Biophysical and Biochemical Assays: Using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and enzyme kinetics to quantify the binding affinity and inhibitory activity of the compound.

Cellular and In Vivo Studies: Investigating the downstream effects of target engagement in cellular models and animal models of disease to elucidate the compound's mechanism of action in a physiological context.

Computational Design of Enhanced Analogues

Computational chemistry and molecular modeling are powerful tools for the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. For this compound, computational approaches can guide the design of enhanced analogues by:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of novel, untested compounds. nih.gov

Molecular Docking: Simulating the binding of virtual libraries of this compound analogues to the active site of a known or predicted biological target. This can help in prioritizing compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound-target complex over time. This can provide insights into the stability of the interaction and the role of conformational changes.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This can help in the early identification of compounds with unfavorable pharmacokinetic profiles.

Computational MethodApplication in Analogue DesignExpected Outcome
QSARPredicting biological activity based on structureIdentification of key structural features for activity
Molecular DockingVirtual screening of compound librariesPrioritization of analogues for synthesis
MD SimulationsAssessing binding stability and dynamicsUnderstanding of the compound-target interaction
ADMET PredictionEvaluating drug-like propertiesSelection of analogues with favorable pharmacokinetics

Exploration of Undiscovered Pharmacological Targets for Indole Scaffolds

The indole scaffold is known to interact with a wide range of biological targets, and there is significant potential to discover novel pharmacological applications for this compound and its derivatives. Future research in this area could involve:

High-Throughput Screening (HTS): Screening large libraries of indole derivatives, including this compound, against a diverse panel of biological targets to identify novel activities.

Phenotypic Screening: Testing the compound in cell-based or organism-based assays that measure a specific phenotype (e.g., cancer cell death, inhibition of viral replication) without a preconceived target. This can lead to the discovery of compounds with novel mechanisms of action.

Chemoproteomics: Using chemical probes based on the this compound scaffold to identify its protein interaction partners in a cellular context.

Targeting Protein-Protein Interactions (PPIs): The indole nucleus is a privileged scaffold for the design of inhibitors of PPIs, which are often challenging to target with small molecules. Investigating the potential of this compound to disrupt key PPIs involved in disease could open up new therapeutic avenues.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Benzyl-5-chloro-1H-indole, and what factors influence reaction efficiency?

The compound is synthesized via N-alkylation of 5-chloro-1H-indole using benzyl bromide in DMSO with sodium hydride (NaH) as a base, achieving a 93% yield . Reaction efficiency depends on:

  • Base strength : NaH ensures complete deprotonation of the indole nitrogen.
  • Solvent polarity : DMSO enhances reaction kinetics by stabilizing intermediates.
  • Reaction time : Optimal reflux duration minimizes side reactions. Alternative methods include phase-transfer catalysis or microwave-assisted synthesis for improved scalability .

Q. How should researchers safely handle and store this compound during experimental procedures?

  • Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or dermal contact. Avoid open flames due to flammability risks .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Separate from oxidizing agents to prevent decomposition .
  • Waste disposal : Classify as hazardous organic waste and incinerate via licensed facilities .

Q. What chromatographic techniques are effective for purifying this compound, and how are eluents optimized?

  • Silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 8:2 to 1:1) separates by polarity. Monitor via TLC (Rf ~0.3–0.5) .
  • Eluent optimization : Adjust ratios based on compound solubility. For complex mixtures, use sequential columns or reverse-phase HPLC with acetonitrile/water .
  • Crystallization : Recrystallize from ethanol/water for high-purity solids .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

  • ¹H NMR : Benzyl protons appear as a singlet (δ5.32), while aromatic protons in the indole ring show distinct coupling (e.g., δ7.62, d, J = 8.3 Hz) .
  • HRMS : Molecular ion [M+H]+ at m/z 258.0654 confirms the molecular formula (C₁₅H₁₂ClN) .
  • Cross-validation : Compare with literature data to rule out isomers .

Advanced Research Questions

Q. How can visible-light photocatalysis functionalize this compound, and what mechanistic insights support this approach?

The C-Cl bond undergoes borylation via single-electron transfer (SET) under blue light with Ir(ppy)₃ as a photocatalyst. This replaces chlorine with a boronate ester (72% yield), enabling Suzuki-Miyaura cross-couplings . Key steps:

  • Radical formation : Light excites the catalyst, generating a chlorine radical.
  • Borylation : B₂Pin₂ reacts with the radical intermediate, forming a C-B bond.
  • Applications : Synthesize biaryl derivatives for drug discovery pipelines .

Q. What strategies address low yields in nitro-to-amine reductions of 1-Benzyl-5-chloroindole derivatives?

Reduction of nitro groups using SnCl₂·2H₂O in HCl/MeOH shows variable yields (19.5–80.6%) due to:

  • Side reactions : Over-reduction or indole ring hydrogenation.
  • Optimization : Use stoichiometric SnCl₂ (4 eq.), control pH during workup (20% NaOH), and employ gradient chromatography to isolate the amine .
  • Alternative reductants : Catalytic hydrogenation (H₂/Pd-C) may improve selectivity .

Q. How do structural modifications at the benzyl position affect bioactivity, and what analytical methods validate these changes?

  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH₃) stabilize intermediates .
  • Validation :
  • ¹H/¹³C NMR : Detect substituent-induced shifts (e.g., δ4.07 for -CH₂- groups) .
  • HRMS : Confirm molecular weight changes (e.g., +136 Da for -SO₂CH₃) .
    • Bioactivity screening : Test derivatives in enzyme inhibition assays (e.g., kinase targets) .

Q. How can researchers resolve contradictions in spectral data or reaction outcomes across studies?

  • Data triangulation : Compare NMR, HRMS, and X-ray crystallography (if available) to confirm structure .
  • Reproducibility : Standardize reaction conditions (solvent purity, temperature control).
  • Case study : Discrepancies in reduction yields (19.5% vs. 80.6%) highlight the need for strict stoichiometric control and inert atmospheres .

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